molecular formula C6H9NO4 B6179846 (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 2679951-22-3

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B6179846
CAS No.: 2679951-22-3
M. Wt: 159.1
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Description

(4R)-5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral compound belonging to the oxazolidine class of heterocyclic organic compounds. This compound features a cyclic structure with a nitrogen atom and an oxygen atom in the ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with this compound as the starting material.

  • Reaction Conditions: The compound can be synthesized through various methods, including cyclization reactions involving amino acids or their derivatives.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

(4R)-5,5-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical research.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes.

Comparison with Similar Compounds

  • (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.

  • 5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: The racemic mixture of the two enantiomers.

Uniqueness: (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer and racemic mixture.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

CAS No.

2679951-22-3

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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